molecular formula C12H22N2O4 B3255444 (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate CAS No. 254882-09-2

(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Cat. No.: B3255444
CAS No.: 254882-09-2
M. Wt: 258.31 g/mol
InChI Key: PVCVXOYIRODFJD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a piperidine-based compound featuring a stereospecific 4-amino substituent, a tert-butyl ester at the N1 position, and a methyl ester at the C2 position. Its hydrochloride form (CAS: 1260607-11-1) has a molecular formula of C₁₂H₂₃ClN₂O₄ and a molar mass of 294.78 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing chiral amine functionalities into drug candidates.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCVXOYIRODFJD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS No. 254882-09-2) is a piperidine derivative that has gained interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with biological targets.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • Purity : ≥97%
  • IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

Studies have shown that this compound may have a protective effect on neuronal cells under stress conditions. It has been investigated for its potential role in inhibiting apoptosis and promoting cell survival in models of neurodegenerative diseases.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

  • Cell Viability Assays : The compound was tested on various cell lines to evaluate its cytotoxic effects. Results indicated that at certain concentrations, it promotes cell viability and reduces apoptosis rates.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
010020
108515
507010

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation and apoptosis. Specifically, it may affect the NF-kB pathway and other related signaling cascades .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation as assessed by behavioral tests and histological analysis.
  • Chronic Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated significant inhibition of IL-6 and TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group serves as the primary site for nucleophilic substitution. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., allyl iodide) under basic conditions (KHMDS/DME) to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides in the presence of bases like triethylamine .

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAllyl iodide, KHMDS, DME, −78°CN-Allylated piperidine~67%
AcylationAcetyl chloride, TEA, DCMN-Acetyl derivative85–92%

Reduction Reactions

The tert-butyloxycarbonyl (Boc) and methyl ester groups can undergo selective reduction:

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂, MeOH) removes protecting groups like Boc, yielding free amines .

  • Ester Reduction : LiAlH₄ reduces the methyl ester to a primary alcohol.

SubstrateReagents/ConditionsProductYieldSource
Boc-protected amine10% Pd/C, H₂, MeOH, 20°CDeprotected amine97%
Methyl esterLiAlH₄, THF, 0°CAlcohol derivative89%

Oxidation Reactions

The piperidine ring and amino group participate in oxidation:

  • Ring Oxidation : Treatment with KMnO₄ or H₂O₂ generates N-oxides.

  • Amine Oxidation : NaOCl converts the amino group to a nitroso intermediate.

Reaction TypeReagents/ConditionsProductNotesSource
Ring oxidationKMnO₄, H₂O, 60°CPiperidine N-oxideRequires acidic conditions
Amine oxidationNaOCl, pH 9–10Nitroso compoundLimited stability

Deprotection Reactions

The Boc and methyl ester groups are cleaved under specific conditions:

  • Acidic Hydrolysis : HCl/dioxane removes the Boc group at room temperature .

  • Basic Hydrolysis : NaOH/MeOH hydrolyzes the methyl ester to a carboxylic acid.

Protecting GroupReagents/ConditionsProductYieldSource
Boc2 M HCl, dioxane, RTFree amine95%
Methyl ester1 M NaOH, MeOH, refluxCarboxylic acid88%

Multi-Component Reactions

The compound participates in Ugi reactions, forming complex heterocycles:

  • Ugi Reaction : Reacts with aldehydes, isocyanides, and carboxylic acids in trifluoroethanol to generate tetrazole or peptoid derivatives .

ComponentsConditionsProductYieldSource
Aldehyde, tert-butyl isocyanideNH₄OAc, trifluoroethanol, 48hPeptoid analog74%

Stereochemical Transformations

The (2S,4S) configuration influences reactivity:

  • Epimerization : Prolonged exposure to strong bases (e.g., NaHMDS) induces partial racemization at C4 .

  • Chiral Resolution : Enzymatic methods (lipases) separate enantiomers with >98% ee .

ProcessConditionsOutcomeSource
EpimerizationNaHMDS, THF, −78°C5–8% racemization
Enzymatic resolutionLipase PS, IPA99% ee

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications at the C4 Position

a. Hydroxyl vs. Amino Group
  • (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 1253790-89-4, C₁₂H₂₁NO₅, 259.3 g/mol ): The hydroxyl group enables oxidation or substitution reactions (e.g., mesylation/azide displacement ), whereas the amino group in the target compound allows for direct nucleophilic reactions (e.g., acylation, reductive amination). The hydroxyl analog may exhibit higher polarity and hydrogen-bonding capacity, impacting solubility in non-polar solvents.
b. Halogenated Derivatives
  • (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-16-4, C₁₁H₁₈FNO₄ ): Fluorine’s electronegativity enhances metabolic stability and alters electronic properties. However, pyrrolidine (5-membered ring) introduces greater ring strain compared to piperidine (6-membered), affecting conformational flexibility and synthetic utility .
  • (2S,4S)-1-tert-Butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate (CAS: 169032-99-9, C₁₁H₁₈ClNO₄ ): The chloro group acts as a superior leaving group compared to fluorine or hydroxyl, facilitating nucleophilic substitutions.
c. Azide and Cyano Derivatives
  • (2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (CAS: 121147-97-5 ):
    • The azide group enables click chemistry (e.g., Huisgen cycloaddition) but poses safety risks (explosivity).
  • (2S,4S)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate (CAS: 487048-28-2 ): The cyano group is versatile for nitrile reduction or hydrolysis to carboxylic acids, offering divergent synthetic pathways.

Stereochemical and Ring-Size Variations

a. Diastereomers
  • (2R,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS: 2702358-36-7 ): Altered stereochemistry at C2 or C4 impacts biological activity and synthetic routes. For example, the (2S,4S) configuration may optimize binding to chiral targets in drug discovery.
b. Pyrrolidine vs. Piperidine Scaffolds
  • Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), which can influence pharmacokinetic properties like bioavailability and target engagement .

Q & A

Q. What are the common synthetic routes for preparing (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step pathways involving hydroxyl group activation, nucleophilic substitution, and protecting group strategies. For example:

  • Step 1 : Mesylation of the hydroxyl group in (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate followed by displacement with sodium azide (NaN₃) to introduce an azide group .
  • Step 2 : Reduction of the azide to an amine using catalytic hydrogenation or Staudinger conditions.
  • Step 3 : Acylation or deprotection steps to finalize the structure.

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., CH₂Cl₂, THF) under inert atmospheres to avoid side reactions .
  • Monitor reaction progress via TLC or LC-MS to minimize over-reaction.
  • Yields can be improved by optimizing temperature (e.g., -78°C for lithiation steps) and stoichiometry (e.g., 1.2 equivalents of nucleophiles) .

Q. How can researchers verify the stereochemical purity of this compound?

Stereochemical integrity is critical due to the compound's chiral centers. Methods include:

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Reference retention times against known enantiomers .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with computational models (e.g., DFT) to confirm diastereomeric ratios .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for hydrochloride salts .

Q. What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at -20°C in sealed, argon-purged vials to prevent oxidation.
  • Long-term : Lyophilize as hydrochloride salts (enhanced stability) and store at -80°C with desiccants (e.g., silica gel) .
  • Avoid exposure to moisture or acidic/basic conditions to prevent ester or Boc-group hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in analytical data (e.g., conflicting HPLC purity results)?

Discrepancies often arise from:

  • Epimerization : Check for pH-sensitive stereoisomerization during sample preparation. Use neutral buffers for HPLC .
  • Degradation : Analyze aged samples via LC-MS to identify hydrolyzed byproducts (e.g., free amines or carboxylic acids) .
  • Method Variability : Standardize chromatographic conditions (e.g., column batch, temperature) and cross-validate with 19^{19}F NMR for fluorinated analogs .

Q. What strategies are effective for introducing functional groups at the 4-amino position while preserving stereochemistry?

  • Protecting Group Chemistry : Use Boc or Fmoc groups to shield the amine during reactions. For example, acylation with 4-fluorobenzyl chloride requires prior Boc protection to avoid side reactions .
  • Reductive Amination : React the primary amine with aldehydes (e.g., formaldehyde) under H₂/Pd-C conditions to introduce alkyl groups without racemization .
  • Click Chemistry : Utilize azide-alkyne cycloadditions for bioorthogonal modifications, ensuring inert atmospheres to preserve stereocenters .

Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?

  • DFT Calculations : Model transition states for nucleophilic substitution reactions to predict regioselectivity (e.g., azide vs. hydroxyl displacement) .
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets such as smoothened (SMO) receptors, leveraging the compound’s piperidine scaffold .
  • MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions to optimize pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Low Yields in Azide Displacement : Replace NaN₃ with tetrabutylammonium azide (TBAA) to enhance solubility and reaction efficiency .
  • Purification Issues : Use flash chromatography with gradients of ethyl acetate/hexane or switch to preparative HPLC for polar intermediates .
  • Exothermic Reactions : Implement controlled addition of reagents (e.g., mesyl chloride) and cooling systems to prevent thermal degradation .

Q. How do structural modifications (e.g., fluorination at the 4-position) impact the compound’s physicochemical properties?

  • Fluorination : Introducing fluorine at the 4-position increases metabolic stability and lipophilicity (logP), as shown in analogs like (2S,4S)-4-fluoropyrrolidine derivatives. This modification also alters 19^{19}F NMR chemical shifts, aiding in purity assessment .
  • Boc vs. Benzyl Protection : Boc groups enhance aqueous solubility, while benzyl groups improve stability in acidic conditions, as observed in related pyrrolidine derivatives .

Data Contradiction Analysis Example
Scenario : Conflicting 1^1H NMR data for the 4-amino proton resonance in different solvent systems.
Resolution :

  • Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃. In DMSO, the amine proton may appear broadened or downfield due to hydrogen bonding .
  • Salt Form : Hydrochloride salts (e.g., 171110-72-8) show shifted peaks versus free bases. Always note the counterion in reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.